N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-methylbenzamide
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Overview
Description
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-methylbenzamide is an organic compound known for its unique chemical structure and properties This compound features a benzamide core with a 4-fluorophenylsulfamoyl group and a 2-methyl substitution on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-methylbenzamide typically involves a multi-step process. One common method includes the reaction of 4-fluoroaniline with chlorosulfonic acid to form 4-fluorophenylsulfonamide. This intermediate is then coupled with 4-aminobenzamide under appropriate conditions to yield the target compound. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols.
Scientific Research Applications
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-methylbenzamide can be compared with other similar compounds, such as:
- N-{4-[(4-chlorophenyl)sulfamoyl]phenyl}-2-methylbenzamide
- N-{4-[(4-bromophenyl)sulfamoyl]phenyl}-2-methylbenzamide
- N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-methylbenzamide
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly impact their chemical properties, reactivity, and potential applications. This compound is unique due to the presence of the fluorine atom, which can influence its electronic properties and interactions with biological targets.
Properties
Molecular Formula |
C20H17FN2O3S |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C20H17FN2O3S/c1-14-4-2-3-5-19(14)20(24)22-16-10-12-18(13-11-16)27(25,26)23-17-8-6-15(21)7-9-17/h2-13,23H,1H3,(H,22,24) |
InChI Key |
MAJBHPMSBKLUKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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